
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide, also known as FLX475, is a small molecule inhibitor of the C-C motif chemokine receptor 4 (CCR4). It has been shown to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide functions as a selective antagonist of CCR4, a chemokine receptor that is overexpressed in many types of cancer cells and in cells involved in autoimmune responses. By blocking CCR4, this compound inhibits the recruitment and migration of immune cells to the tumor microenvironment, which can lead to decreased tumor growth and improved immune function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and immunosuppressive activity, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can contribute to the development of autoimmune diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide is its specificity for CCR4, which can reduce the risk of off-target effects. Additionally, this compound has demonstrated efficacy in preclinical models of various diseases, suggesting that it may have potential as a therapeutic agent. However, one limitation of this compound is its relatively low yield in synthesis, which can make it difficult to produce in large quantities for use in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, more research is needed to fully understand the mechanisms underlying this compound's anti-tumor and immunosuppressive effects, which could lead to the development of new therapies for cancer and autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide involves the reaction of 2-fluoro-4-methylbenzoyl chloride with 2-aminomethylquinoxaline, followed by the addition of acetic anhydride to form the final product. The yield of the synthesis is reported to be around 60%.
Aplicaciones Científicas De Investigación
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1(2H)-yl)acetamide has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Additionally, this compound has been found to have immunosuppressive effects and has demonstrated efficacy in preclinical models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-(2-oxoquinoxalin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-11-6-7-13(12(18)8-11)20-16(22)10-21-15-5-3-2-4-14(15)19-9-17(21)23/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKFZZGZMQAZJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=CC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
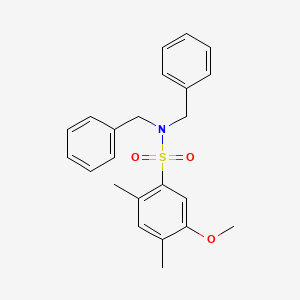
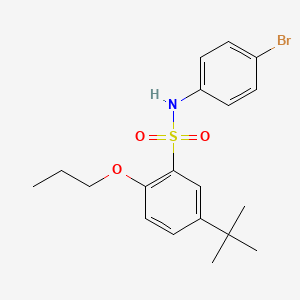

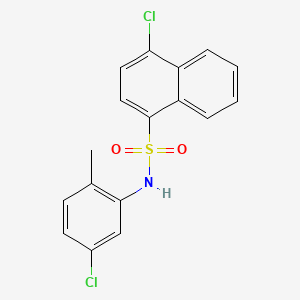
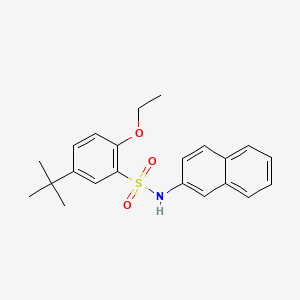

![[2-[3-chloro-N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7456782.png)

![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
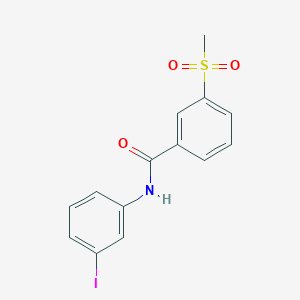

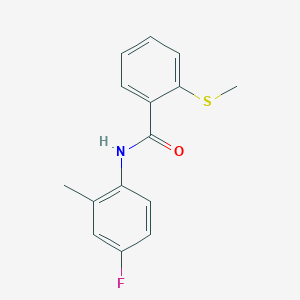
![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)